1,4-Bis(4-bromophenyl)-1,3-butadiyne
Overview
Description
1,4-Bis(4-bromophenyl)-1,3-butadiyne is a chemical compound with the molecular formula C16H8Br2. It has a molecular weight of 360.05 .
Molecular Structure Analysis
The molecular structure of 1,4-Bis(4-bromophenyl)-1,3-butadiyne consists of a butadiyne core with two bromophenyl groups attached at the 1 and 4 positions .Physical And Chemical Properties Analysis
1,4-Bis(4-bromophenyl)-1,3-butadiyne is a crystal form with a melting point of 265°C .Scientific Research Applications
1. Synthesis of Single-Molecule Diodes
- Summary of Application: This compound is used in the synthesis of novel biphenylethane-based wires for molecular electronics . Exceptional single-molecule diode behavior was predicted for unsymmetrically substituted biphenylethane derivatives .
- Methods of Application: The compound was obtained from the corresponding tolane precursor by selective hydrogenation . The molecule is end capped with thiols as the anchoring unit for coupling to metallic electrodes .
- Results or Outcomes: The model predicts rectification ratios as high as 1500, far beyond typically reported experimental values .
2. Synthesis of Functionalized Poly(imides)
- Summary of Application: The compound is used in the synthesis of new functionalized poly(imides) that combine high thermal and mechanical characteristics with solubility in organic solvents .
- Methods of Application: The compound interacts with various dianhydrides of aromatic carboxylic acids via high-temperature polycondensation .
- Results or Outcomes: The values of Tg vary from 208 to 230°C, and temperatures corresponding to 10% weight loss fall within the intervals 330–370 and 550–660°C (in air and argon, respectively) .
3. Synthesis of tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate
- Summary of Application: The compound is used in the Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid .
- Methods of Application: The reaction is carried out in the presence of tetrakis(triphenylphosphine)palladium(0) .
- Results or Outcomes: The product, tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, is obtained .
4. Radical Photopolymerization
- Summary of Application: The compound is used in the synthesis of 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives for radical photopolymerization .
- Methods of Application: The compound is synthesized and found to show varying photoactivity upon irradiation at different wavelengths . It efficiently photoinitiates the radical photopolymerization of different (meth)acrylate materials under 365 and 395 nm LED irradiation .
- Results or Outcomes: The highest double bond conversion of 99.86% is achieved for these materials . Under 470 nm LED, the compound does not show molecular structure change from photolysis results as a result of intramolecular charge transfer .
5. Synthesis of Functionalized Poly(imides)
- Summary of Application: The compound is used in the synthesis of new functionalized poly(imides) that combine high thermal and mechanical characteristics with solubility in organic solvents .
- Methods of Application: The compound interacts with various dianhydrides of aromatic carboxylic acids via high-temperature polycondensation .
- Results or Outcomes: The values of Tg vary from 208 to 230°C, and temperatures corresponding to 10% weight loss fall within the intervals 330–370 and 550–660°C (in air and argon, respectively) .
6. Synthesis of tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate
- Summary of Application: The compound is used in the Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid .
- Methods of Application: The reaction is carried out in the presence of tetrakis(triphenylphosphine)palladium(0) .
- Results or Outcomes: The product, tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, is obtained .
4. Radical Photopolymerization
- Summary of Application: The compound is used in the synthesis of 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives for radical photopolymerization .
- Methods of Application: The compound is synthesized and found to show varying photoactivity upon irradiation at different wavelengths . It efficiently photoinitiates the radical photopolymerization of different (meth)acrylate materials under 365 and 395 nm LED irradiation .
- Results or Outcomes: The highest double bond conversion of 99.86% is achieved for these materials . Under 470 nm LED, the compound does not show molecular structure change from photolysis results as a result of intramolecular charge transfer .
5. Synthesis of Functionalized Poly(imides)
- Summary of Application: The compound is used in the synthesis of new functionalized poly(imides) that combine high thermal and mechanical characteristics with solubility in organic solvents .
- Methods of Application: The compound interacts with various dianhydrides of aromatic carboxylic acids via high-temperature polycondensation .
- Results or Outcomes: The values of Tg vary from 208 to 230°C, and temperatures corresponding to 10% weight loss fall within the intervals 330–370 and 550–660°C (in air and argon, respectively) .
6. Synthesis of tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate
- Summary of Application: The compound is used in the Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid .
- Methods of Application: The reaction is carried out in the presence of tetrakis(triphenylphosphine)palladium(0) .
- Results or Outcomes: The product, tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, is obtained .
properties
IUPAC Name |
1-bromo-4-[4-(4-bromophenyl)buta-1,3-diynyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIERBCCHBFZMQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348207 | |
Record name | 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(4-bromobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4-bromophenyl)-1,3-butadiyne | |
CAS RN |
959-88-6 | |
Record name | 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(4-bromobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Bis(4-bromophenyl)-1,3-butadiyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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